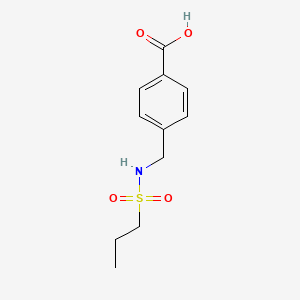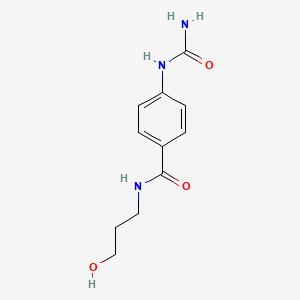
n-(3-Hydroxypropyl)-4-ureidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)-4-ureidobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-4-ureidobenzamide typically involves the reaction of 4-aminobenzamide with 3-chloropropanol in the presence of a base to form the intermediate N-(3-hydroxypropyl)-4-aminobenzamide. This intermediate is then reacted with an isocyanate to introduce the ureido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypropyl)-4-ureidobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ureido group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-hydroxypropionic acid, while reduction can produce 3-aminopropanol.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypropyl)-4-ureidobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypropyl)-4-ureidobenzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the ureido group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar structure but with a phthalimide core.
N-(3-Hydroxypropyl)benzamide: Lacks the ureido group.
N-(3-Hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide: Contains additional hydroxyl groups and a cholan core.
Uniqueness
N-(3-Hydroxypropyl)-4-ureidobenzamide is unique due to the presence of both the hydroxypropyl and ureido groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C11H15N3O3 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
4-(carbamoylamino)-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C11H15N3O3/c12-11(17)14-9-4-2-8(3-5-9)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H3,12,14,17) |
Clave InChI |
XNXLTTLUYVIJIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCO)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


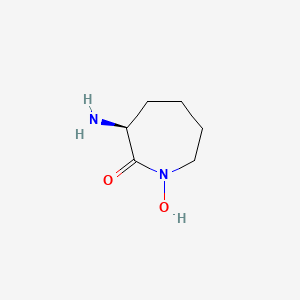
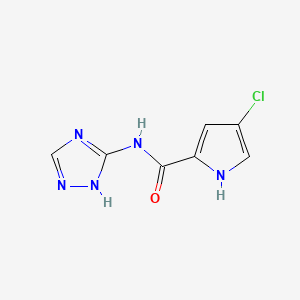
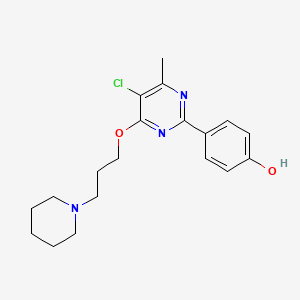
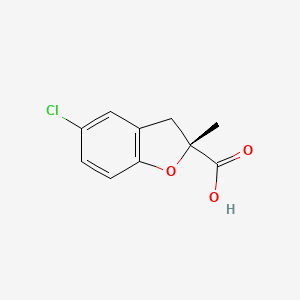
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B14897381.png)
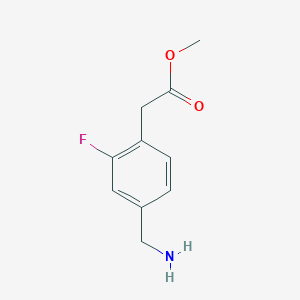
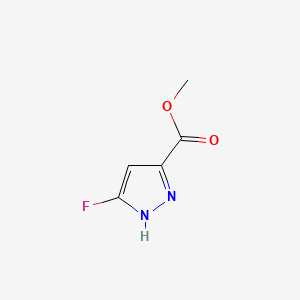
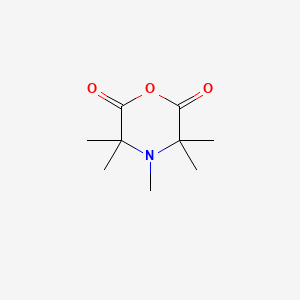

![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)
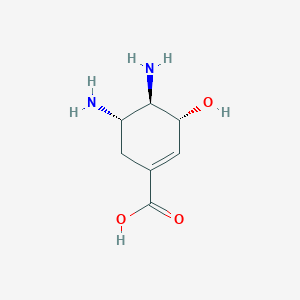
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
